Triphlorethol A

Description

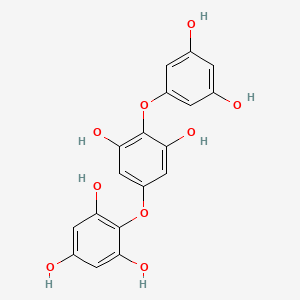

Structure

3D Structure

Properties

Molecular Formula |

C18H14O9 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol |

InChI |

InChI=1S/C18H14O9/c19-8-1-9(20)3-11(2-8)26-18-15(24)6-12(7-16(18)25)27-17-13(22)4-10(21)5-14(17)23/h1-7,19-25H |

InChI Key |

RZJSMTAJLZUPCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O |

Origin of Product |

United States |

Origin and Sourcing for Research

Phloroglucinol (B13840) Unit Polymerization Mechanisms

The biosynthesis of phlorotannins, including Triphlorethol A, begins with the formation of the monomeric unit, phloroglucinol. encyclopedia.pubnih.govmdpi.comresearchgate.net This process occurs via the acetate-malonate pathway, also known as the polyketide pathway. encyclopedia.pubnih.govmdpi.com An enzyme complex, likely a type III polyketide synthase (PKS), catalyzes the condensation of malonyl-CoA units. nih.govnih.govoup.com The resulting polyketide chain undergoes intramolecular cyclization to form a triketide, which is unstable and tautomerizes into the more stable aromatic phloroglucinol. encyclopedia.pub

Once phloroglucinol is synthesized, it undergoes oxidative coupling reactions to form the diverse array of phlorotannin polymers. encyclopedia.pub This polymerization can result in a wide range of molecular weights, from small oligomers to large, complex polymers. encyclopedia.pubutupub.fimdpi.com

Identification of Key Algal Species Producing this compound

Aromatic and Ether Linkage Formation in Phlorotannin Biosynthesis

The structural diversity of phlorotannins arises from the different ways in which the phloroglucinol units are linked together. encyclopedia.pub this compound is classified as a phlorethol, which means its phloroglucinol units are connected exclusively by ether (C-O-C) linkages. encyclopedia.pubnih.govresearchgate.net

In addition to ether linkages, other types of bonds can form during phlorotannin biosynthesis, leading to different classes of these compounds:

Fucols: Phloroglucinol units are linked by aryl-aryl (C-C) bonds. encyclopedia.pubnih.govresearchgate.net

Fucophlorethols: Contain both ether and aryl-aryl linkages. encyclopedia.pubnih.govresearchgate.net

Eckols and Carmalols: Feature a dibenzodioxin linkage. encyclopedia.pubnih.gov

The specific enzymes and mechanisms that control the formation of these different linkages are still under investigation, but it is this variation in polymerization that gives rise to the vast array of phlorotannin structures found in brown algae.

Table 2: Classification of Phlorotannins Based on Linkage Type

| Phlorotannin Class | Type of Linkage(s) |

| Phlorethols (e.g., this compound) | Ether (-C-O-C-) encyclopedia.pubnih.govresearchgate.net |

| Fucols | Aryl-aryl (-C-C-) encyclopedia.pubnih.govresearchgate.net |

| Fucophlorethols | Ether and Aryl-aryl encyclopedia.pubnih.govresearchgate.net |

| Eckols and Carmalols | Dibenzodioxin encyclopedia.pubnih.gov |

Advanced Methodologies for Isolation and Purification

Extraction Techniques from Algal Biomass

The initial step in obtaining Triphlorethol A involves its extraction from the cellular matrix of brown seaweeds, most notably species like Ecklonia cava. researchgate.netmdpi.com The efficiency and selectivity of this process are highly dependent on the chosen methodology.

Conventional solid-liquid extraction using organic solvents remains a primary method for obtaining phlorotannins from algal sources. nih.gov This approach leverages the solubility of this compound in specific solvents to draw it out from the dried and powdered biomass.

The process often begins with an initial extraction using a polar solvent like aqueous ethanol (B145695) or methanol (B129727) to capture a broad range of phenolic compounds. mdpi.com This crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of varying polarity to fractionate the components. For instance, a common procedure involves suspending an ethanol extract of Ecklonia cava in water and then sequentially partitioning it against n-hexane, ethyl acetate (B1210297), and n-butanol. mdpi.com The n-hexane fraction typically removes non-polar lipids and pigments, while the ethyl acetate fraction is significantly enriched with phlorotannins, including this compound. mdpi.commdpi.com This ethyl acetate fraction serves as the starting material for further purification. mdpi.commdpi.com

| Solvent | Purpose in Sequential Extraction | Contained Compounds |

|---|---|---|

| 80% Ethanol | Initial crude extraction from dried algal biomass. mdpi.com | Broad range of polar and semi-polar compounds, including phlorotannins, polysaccharides, and pigments. |

| n-Hexane | Defatting/Depigmentation of the aqueous suspension of the crude extract. mdpi.com | Non-polar lipids, fucosterol, chlorophylls. |

| Ethyl Acetate | Selective extraction of phlorotannins from the aqueous phase. mdpi.commdpi.com | Enriched fraction of phlorotannins such as this compound, Eckol (B1671088), and Dieckol (B191000). mdpi.com |

| n-Butanol | Extraction of remaining polar compounds. mdpi.com | Highly polar phlorotannins and other glycosides. |

In response to the environmental and safety concerns associated with large volumes of organic solvents, research has shifted towards developing greener extraction techniques. uit.nochemmethod.com These methods aim to reduce solvent consumption, lower energy use, and shorten extraction times while maintaining or improving yield. chemmethod.com

Advanced green extraction techniques applicable to phlorotannins include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). chemmethod.comnih.gov UAE utilizes acoustic cavitation to disrupt algal cell walls, enhancing solvent penetration and mass transfer. nih.gov MAE employs microwave energy to heat the solvent and biomass internally, leading to rapid cell rupture and release of target compounds. nih.gov SFE, particularly with supercritical carbon dioxide, offers a non-toxic and tunable solvent system that can efficiently extract phenolic compounds. chemmethod.com

Another promising green alternative involves the use of Natural Deep Eutectic Solvents (NADES), which are mixtures of natural compounds like choline (B1196258) chloride, lactic acid, and sugars. uminho.pt These solvents are biodegradable, have low toxicity, and have shown efficiencies comparable to conventional organic solvents for extracting phlorotannins from brown algae. uminho.pt

| Technique | Principle | Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent-biomass contact. nih.gov | Reduced extraction time and solvent consumption; can operate at lower temperatures, protecting thermolabile compounds. nih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid, localized heating of the biomass, causing cell rupture. nih.gov | High speed, lower solvent use, and improved extraction yields compared to conventional methods. chemmethod.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid (e.g., CO2) above its critical temperature and pressure as the solvent. chemmethod.com | Environmentally benign (uses non-toxic CO2), high selectivity, and solvent-free final product. chemmethod.com |

| Natural Deep Eutectic Solvents (NADES) | Uses mixtures of natural compounds (e.g., choline chloride, organic acids) as the extraction medium. uminho.pt | Biodegradable, low cost, low toxicity, and effective in extracting polar compounds like phlorotannins. uminho.pt |

Solvent-Based Extraction Approaches

Chromatographic Purification Strategies

Following initial extraction and fractionation, the enriched extract containing this compound undergoes several stages of chromatographic purification to isolate the compound to a high degree of purity.

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the separation of phlorotannins from the complex ethyl acetate fraction. oup.comresearchgate.net The principle of separation is based on the differential adsorption of compounds to the polar silica stationary phase.

In a typical application, the extract is loaded onto a silica gel column, and a series of solvents or solvent mixtures (eluents) of increasing polarity are passed through the column. oup.com Non-polar compounds elute first, followed by compounds of increasing polarity. For the purification of this compound, a gradient elution is often employed, starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually introducing a more polar solvent like ethyl acetate or methanol. mdpi.comoup.com For example, one study subjected an ethyl acetate fraction to silica gel chromatography, eluting with a chloroform/methanol mixture to yield multiple sub-fractions, one of which contained pure this compound. mdpi.com

| Eluent System (Example Gradient) | Function | Compounds Eluted |

|---|---|---|

| Hexane / Ethyl Acetate (e.g., 20:1 → 1:1 v/v) | Separates less polar compounds from the phlorotannin mixture. oup.com | Residual lipids, pigments, and less polar phenolics. |

| Dichloromethane / Methanol (e.g., 10:1 → 1:1 v/v) | Elutes moderately polar to highly polar phlorotannins. oup.com | Fractions containing various phlorotannins like Eckol, Dieckol, and this compound. |

| Chloroform / Methanol (e.g., 2:1 v/v) | Used to isolate specific phlorotannin fractions. mdpi.com | Can yield fractions containing purified this compound. mdpi.com |

Flash chromatography operates on the same principles as conventional column chromatography but utilizes moderate pressure (50-200 psi) to accelerate the flow of the mobile phase through the column. hawachhplccolumn.com This results in significantly faster separations and improved resolution compared to gravity-fed column chromatography. hawachhplccolumn.com

This technique is particularly useful for the rapid fractionation of crude extracts or for the purification of larger quantities of target compounds. oup.com In the context of phlorotannin purification, flash chromatography on a silica gel column can be used to quickly process the ethyl acetate extract, yielding semi-purified fractions that can then be subjected to final purification steps like preparative HPLC. oup.com The use of pre-packed, high-quality silica cartridges ensures high resolution and reproducibility. hawachhplccolumn.com

| Feature | Description |

|---|---|

| Principle | Liquid chromatography using a solid stationary phase (typically silica gel) where the mobile phase is pushed through under moderate pressure. hawachhplccolumn.com |

| Stationary Phase | Commonly uses ultra-pure silica gel with a controlled particle size for high resolution. hawachhplccolumn.com |

| Advantages | High speed, improved separation efficiency, reduced solvent consumption compared to traditional column chromatography. hawachhplccolumn.com |

| Application | Rapid purification of milligrams to grams of material; ideal for fractionating complex natural product extracts. oup.comhawachhplccolumn.com |

Solid-Phase Extraction (SPE) is a preparative technique used for sample clean-up, concentration, and selective isolation of analytes from a complex matrix before further analysis or purification. thermofisher.comsigmaaldrich.com While primarily used for sample preparation, it can be an effective purification step for natural products. SPE operates by partitioning analytes between a liquid sample and a solid stationary phase (sorbent) packed in a cartridge or well-plate. sigmaaldrich.com

For the purification of this compound, a reversed-phase SPE cartridge (e.g., C18) could be employed. The process involves conditioning the sorbent, loading the aqueous extract, washing away highly polar impurities with water, and finally eluting the retained phlorotannins with an organic solvent like methanol or acetonitrile. This method efficiently removes salts and very polar contaminants while concentrating the phenolic fraction, providing a cleaner sample for subsequent high-resolution chromatographic techniques. thermofisher.com

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is rinsed with a solvent (e.g., methanol) followed by water or a buffer. | To wet the stationary phase and activate it for binding. thermofisher.com |

| 2. Loading | The sample (e.g., aqueous extract) is passed through the cartridge. | Analytes of interest (phlorotannins) are adsorbed onto the sorbent. sigmaaldrich.com |

| 3. Washing | The cartridge is rinsed with a weak solvent (e.g., water). | To remove unwanted, weakly bound impurities and interferences. thermofisher.com |

| 4. Elution | A strong solvent (e.g., methanol, acetonitrile) is passed through the cartridge. | To desorb and collect the purified analytes of interest. thermofisher.com |

Liquid-Liquid Extraction (LLE) Fractionation

Liquid-liquid extraction (LLE) is a fundamental and widely employed technique for the fractionation of compounds from crude extracts based on their differential solubilities in two immiscible liquid phases. phenomenex.com In the context of isolating this compound and other phlorotannins from brown algae, LLE serves as a crucial primary purification step. mdpi.com This method effectively separates phlorotannins from other co-extracted substances like polysaccharides and proteins, which are also abundant in algal extracts. encyclopedia.pub

The general principle of LLE involves partitioning the components of a mixture between an aqueous phase and an immiscible organic solvent. phenomenex.cominstructables.com Due to the varied polarity of phenolic compounds, including this compound, they can be selectively partitioned and thus enriched in a specific solvent fraction. encyclopedia.pub

In a typical procedure for the isolation of this compound from the brown alga Ecklonia cava, a dried powder of the alga is first extracted with a polar solvent like 80% ethanol or 80% methanol. mdpi.comkoreamed.org The resulting crude extract is then suspended in water and subjected to sequential partitioning with a series of organic solvents of increasing polarity. mdpi.comnih.gov A common solvent sequence includes n-hexane, followed by ethyl acetate, and then n-butanol. mdpi.com

During this process, non-polar compounds are removed by the n-hexane fraction. The fraction of moderate polarity, the ethyl acetate fraction, is where this compound and other phlorotannins are predominantly found. mdpi.comnih.gov This is because the chemical structure of this compound, an open-chain trimer of phloroglucinol (B13840), lends it a solubility profile that favors partitioning into solvents like ethyl acetate. mdpi.comtandfonline.com Subsequent fractions, such as the n-butanol and the final aqueous fraction, will contain more polar compounds.

Research has consistently shown that the ethyl acetate fraction of brown algal extracts exhibits the highest concentration of phlorotannins. mdpi.comnih.gov For instance, in a study on Ecklonia cava, an initial 98 g of ethanol extract was suspended in 1 L of water and partitioned. This yielded 23 g of an ethyl acetate fraction, which was found to contain the highest concentration of phlorotannins, including this compound. mdpi.com Another study focusing on Agarum cribrosum also reported that the ethyl acetate fraction had the highest total phlorotannin content. nih.gov

The effectiveness of LLE in concentrating phlorotannins is evident when comparing the total phenolic content (TPC) of the crude extract with that of the resulting fractions. For example, a study on Padina pavonica demonstrated that LLE yielded an ethyl acetate fraction with a TPC of 155.1 mg/g dry weight, a significant concentration from the initial crude extract. mdpi.com

Following LLE, the enriched ethyl acetate fraction containing this compound is typically subjected to further purification steps, such as column chromatography, to isolate the pure compound. mdpi.comkoreamed.org

Table 1: Example of Solvent Partitioning for Phlorotannin Enrichment

| Starting Material | Initial Extractant | Partitioning Solvents (Sequential) | Key Fraction for this compound | Reference |

| Ecklonia cava | 80% Ethanol | n-hexane, ethyl acetate, n-butanol | Ethyl Acetate | mdpi.com |

| Agarum cribrosum | 70% Acetone (B3395972) | n-hexane, dichloromethane, ethyl acetate | Ethyl Acetate | nih.gov |

| Ecklonia cava | 80% Methanol | ethyl acetate | Ethyl Acetate | koreamed.org |

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of novel chemical entities. For this compound, a suite of spectroscopic methods has been employed to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules. researchgate.net Through 1D NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR, scientists can map the connectivity of atoms and infer stereochemical details. mdpi.comsdsu.edu In a study isolating this compound from the brown seaweed Ecklonia cava, the compound was identified using ¹H-NMR and ¹³C-NMR data. mdpi.com The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the dihedral angles between adjacent protons, aiding in conformational analysis. sdsu.edunih.gov

The following tables summarize the reported NMR data for this compound, which are critical for its structural confirmation. mdpi.com

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 6.05 | d | 2.8 | 1H |

| 5.99 | d | 2.0 | 1H |

| 5.95 | t | 2.0 | 1H |

| 5.86 | d | 2.0 | 2H |

| 5.84 | t | 2.0 | 1H |

| 5.82 | t | 2.0 | 1H |

| 5.79 | d | 2.8 | 1H |

Data sourced from a study on this compound isolated from Ecklonia cava. mdpi.com

Table 2: ¹³C-NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)

| Chemical Shift (δC) | Assignment |

|---|---|

| 161.4 | C |

| 160.2 | C |

| 159.2 | C |

| 155.0 | C |

| 154.4 | C |

| 138.8 | C |

| 129.9 | C |

| 124.9 | C |

| 123.8 | C |

| 100.1 | CH |

| 99.3 | CH |

| 96.2 | CH |

| 95.9 | CH |

| 94.7 | CH |

| 94.2 | CH |

Data sourced from a study on this compound isolated from Ecklonia cava. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. miamioh.edumdpi.com By providing an exact mass, HRMS allows for the unambiguous determination of a compound's molecular formula. miamioh.edu For this compound, its molecular formula has been established as C₁₈H₁₄O₉. researchgate.net

Mass spectrometry also reveals information about a molecule's structure through fragmentation analysis. msu.eduresearchgate.net When a molecule is ionized, it can break apart into smaller, characteristic fragment ions. researchgate.net In the analysis of this compound, Fast Atom Bombardment Mass Spectrometry (FAB/MS) has shown a key signal at a mass-to-charge ratio (m/z) of 373, corresponding to the molecular ion with one proton removed ([M-1]⁻). mdpi.com The fragmentation patterns of phlorotannins like this compound typically involve the cleavage of the ether linkages connecting the phloroglucinol units. nih.govmdpi-res.com

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O₉ | researchgate.net |

| Molecular Weight | 374.3 g/mol | researchgate.net |

| Exact Mass | 374.063782 g/mol | researchgate.net |

Two-Dimensional NMR (2D NMR) Methods for Detailed Molecular Identification

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It is used to trace out proton connectivity within each ring system of the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduwikipedia.org This experiment is crucial for assigning each carbon atom in the structure based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduwikipedia.org This is vital for connecting the individual phloroglucinol rings by showing correlations across the ether linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net It provides critical information about the three-dimensional structure and stereochemistry of the molecule.

X-ray Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline molecule. mdpi.comseaweedplace.com The technique involves diffracting X-rays off a single crystal of the compound, which produces a diffraction pattern that can be used to calculate the positions of every atom in the molecule. seaweedplace.com This provides an unambiguous assignment of both the connectivity and the absolute stereochemistry. mdpi.com

Analytical Methodologies for Compound Identification in Complex Mixtures

Identifying a specific compound within a complex biological matrix, such as a seaweed extract, requires powerful separation and detection techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ucd.ie This method is widely used for the analysis of phlorotannins in seaweed extracts. nih.govmdpi-res.com

The process involves injecting the extract into a High-Performance Liquid Chromatography (HPLC) system, where individual compounds are separated based on their chemical properties as they pass through a column. As each compound elutes from the column, it enters the mass spectrometer, which determines its mass-to-charge ratio. ucd.ie By comparing the retention time from the LC and the mass spectrum with that of a known standard, or by analyzing the fragmentation pattern (LC-MS/MS), this compound can be accurately identified and quantified even within a complex mixture of other related polyphenols. ucd.ie This technique is essential for profiling the phenolic content of natural sources like Ecklonia cava and other brown algae. ucd.ie

Structural Elucidation Research

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sci-hub.red However, its application to the direct analysis of phlorotannins such as Triphlorethol A is significantly limited by the compound's inherent chemical properties. This compound, a trimer of phloroglucinol (B13840), is a polar, polyhydroxylated phenolic compound with low volatility and thermal instability, making it unsuitable for direct injection into a GC system where high temperatures are employed. alwsci.comnih.gov

To overcome these limitations, chemical derivatization is a mandatory prerequisite. This process modifies the analyte to increase its volatility and thermal stability, allowing it to pass through the GC column and be detected by the mass spectrometer. mdpi.comproquest.com For polyhydroxylated compounds like this compound, the most common and effective method is silylation.

Research into the GC-MS analysis of phlorotannins has primarily focused on the monomer, phloroglucinol, or the analysis of complex algal extracts where low-molecular-weight phenolics are identified after derivatization. mdpi.comtandfonline.comnih.gov A specific, detailed GC-MS analysis of isolated this compound is not commonly reported in literature, largely because higher molecular weight phlorotannins are more readily analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

However, based on established methods for phloroglucinol and other plant phenolics, a robust analytical approach for this compound can be detailed. mdpi.comnih.gov The process involves the extraction of the compound, followed by a two-step derivatization and subsequent GC-MS analysis.

Derivatization Process:

The derivatization for a compound like this compound typically involves replacing the active hydrogens on its seven hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. mdpi.com This significantly reduces the compound's polarity and increases its volatility.

Methoxyamination: The dried extract containing this compound is first treated with methoxyamine hydrochloride in a solvent like pyridine. This step targets the carbonyl groups (if any were present from oxidation) and prevents the formation of multiple tautomeric isomers, leading to single, sharp chromatographic peaks. mdpi.com

Silylation: Following methoxyamination, a silylating agent is added. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). mdpi.comnih.gov The mixture is heated to ensure the complete derivatization of all hydroxyl groups. nih.gov The resulting molecule is the per-silylated derivative, in this case, Hepta(trimethylsilyl)-Triphlorethol A.

GC-MS Instrumentation and Conditions:

The derivatized sample is then injected into the GC-MS system. Typical parameters for the analysis of silylated phenolics are outlined in the table below. mdpi.comwu.ac.th

Table 1: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Specification |

|---|---|

| Gas Chromatograph | Agilent 6890 or similar |

| Column | DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of ~1.0-1.5 mL/min |

| Injector Temperature | 250-290 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 70-100°C, ramped at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-1000 |

| Ion Source Temp. | 230 °C |

Mass Spectral Fragmentation:

Upon entering the mass spectrometer, the derivatized this compound molecule undergoes fragmentation. The resulting mass spectrum serves as a "fingerprint" for identification. While a library spectrum for silylated this compound is unlikely to be available, its structure can be confirmed by interpreting its fragmentation pattern. This pattern is predictable based on the fragmentation of its constituent silylated phloroglucinol units and the ether linkages.

The mass of the fully derivatized Hepta(trimethylsilyl)-Triphlorethol A (C₄₅H₉₂O₇Si₇) would be approximately 884 g/mol . Key fragmentation pathways would involve:

Loss of methyl groups (-CH₃, M-15) from the TMS moieties.

Loss of a trimethylsilyl group (-Si(CH₃)₃, M-73).

Loss of trimethylsilanol (B90980) (-O-Si(CH₃)₃, M-89 or M-90).

Cleavage at the ether bonds connecting the phloroglucinol rings.

The table below outlines the expected major fragments for Hepta(trimethylsilyl)-Triphlorethol A.

Table 2: Predicted GC-MS Fragmentation Data for Derivatized this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 884 | [M]⁺ | Molecular ion of Hepta(trimethylsilyl)-Triphlorethol A |

| 869 | [M - CH₃]⁺ | Loss of a methyl group |

| 795 | [M - OSi(CH₃)₃]⁺ | Loss of a trimethylsilanol group |

| 341 | [C₆H₃(OSi(CH₃)₃)₃]⁺ | Tris(trimethylsilyl)phloroglucinol cation, from cleavage of ether bond |

| 267 | [C₆H₃(OH)(OSi(CH₃)₃)₂]⁺ | Fragment of a phloroglucinol unit with two TMS groups |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (common in spectra of TMS derivatives) |

Investigation of Triphlorethol a Derivatives and Structure Activity Relationships

Design and Synthesis of Triphlorethol A Analogues and Modified Structures

The generation of this compound analogues and other modified phlorotannin structures primarily relies on isolation from natural sources, particularly brown algae, followed by purification and, in some cases, synthetic modification. Brown algae of the class Phaeophyceae are rich sources of phlorotannins, which are polyphenolic compounds formed by the polymerization of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) units. nih.govjabonline.in

The isolation process typically involves solvent extraction from dried algal biomass. The choice of solvent is critical, with aqueous acetone (B3395972) (e.g., 70%) or ethanol (B145695) often being effective for extracting these hydrophilic compounds. nih.gov Following extraction, a series of chromatographic techniques are employed for purification. Size-exclusion chromatography, such as with Sephadex LH-20, is commonly used to separate phlorotannins based on their molecular size. nih.gov Further purification to isolate specific compounds like this compound and its derivatives is achieved using high-performance liquid chromatography (HPLC). encyclopedia.pub

While total synthesis of complex phlorotannins is challenging, semi-synthetic approaches can be used to create novel derivatives. These methods may involve reactions such as acetylation to determine the number of hydroxyl groups, which is a key step in structural elucidation. mdpi.com The design of new analogues is often guided by computational studies and a growing understanding of the SAR of this class of compounds. The goal is to create molecules with optimized biological activity by altering features such as the number and position of hydroxyl groups, the degree of polymerization, and the presence of specific linkages.

Elucidation of Structural Determinants for Bioactivity

The number and location of hydroxyl (–OH) groups on the phloroglucinol rings are paramount to the bioactivity of this compound and related phlorotannins. nih.govmdpi.com A positive correlation has been observed between the number of hydroxyl groups and antioxidant activity. nih.gov These groups act as hydrogen donors, which is a primary mechanism for scavenging free radicals. caldic.com

The specific positioning of these hydroxyl groups also plays a crucial role. For instance, an ortho-dihydroxy configuration (two hydroxyl groups on adjacent carbon atoms) in the phenolic rings has been shown to be a significant factor in the antioxidant and radical-scavenging capabilities of these compounds. nih.govnih.gov Studies have suggested that the antiradical activity is more pronounced when hydroxyl groups are in the ortho-position. nih.gov The interaction of these hydroxyl groups with the active sites of enzymes, through the formation of hydrogen bonds, is also a key factor in their inhibitory activities. For example, hydrogen bonding between the hydroxyl groups of phlorotannins and the carboxylate groups of amino acid residues in enzymes like α-amylase can impede their function. tandfonline.com

| Structural Feature | Influence on Bioactivity | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Increased number of hydroxyl groups | Enhanced antioxidant activity | Increased capacity for hydrogen donation to scavenge free radicals. | Positive correlation observed between the number of -OH groups and antioxidant capacity. nih.gov |

| Ortho-dihydroxy positioning | Potent antiradical and antioxidant effects. | Facilitates stable radical formation and efficient scavenging. | Ortho-positioning of hydroxyl groups determines the antiradical activity of phlorotannins. nih.govnih.gov |

| Hydrogen bonding capability | Enzyme inhibition (e.g., α-amylase, α-glucosidase). | Formation of hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition. | Hypothesized to impede enzymatic breakdown of carbohydrates. tandfonline.com |

The degree of polymerization (DP), which refers to the number of phloroglucinol units that make up the molecule, significantly affects the biological properties of phlorotannins. nih.govjabonline.in Generally, phlorotannins with a lower molecular weight and a lower degree of polymerization exhibit stronger antioxidant and anti-inflammatory effects. nih.govnih.gov This may be because smaller molecules can more easily interact with cellular targets. As the molecular weight increases, the antioxidant activity can decrease, possibly due to intramolecular hydrogen bonding between hydroxyl groups, which can shield their reactive sites. nih.govmdpi.com

The structural arrangement, specifically whether the molecule has an open-chain or a closed-ring structure, is another critical factor. This compound is an open-chain trimer of phloroglucinol. nih.gov Studies comparing this compound to its closed-ring counterparts, such as eckol (B1671088) (which contains a dibenzodioxin linkage), have revealed significant differences in bioactivity. For instance, in the context of cholinesterase (ChE) inhibition, an important target in neurodegenerative disease research, closed-ring structures like eckol and dieckol (B191000) show inhibitory activity, whereas the open-chain this compound does not. nih.govresearchgate.net This suggests that a more rigid, cyclic structure may be necessary for effective binding to the enzyme's active site. nih.gov Conversely, for activities like hepatoprotection, both open-chain (this compound) and closed-ring (eckol, dieckol) structures have shown efficacy, though their potencies may differ. mdpi.com

| Structural Factor | Observation | Example Bioactivity | Compound Examples |

|---|---|---|---|

| Low Degree of Polymerization (Low MW) | Often associated with superior antioxidant and anti-inflammatory activity. | Antioxidant Capacity | Low molecular weight fractions of Fucus vesiculosus extracts. nih.gov |

| High Degree of Polymerization (High MW) | Can lead to decreased activity due to steric hindrance and intramolecular bonding. | Antioxidant Capacity | Highly polymerized phlorotannins show weaker effects. nih.gov |

| Open-Chain Structure | Shows no inhibitory activity against certain enzymes like cholinesterase. | Cholinesterase Inhibition | This compound. nih.govresearchgate.net |

| Closed-Ring Structure (e.g., dibenzodioxin) | Essential for certain bioactivities, such as cholinesterase inhibition. | Cholinesterase Inhibition | Eckol, Dieckol. nih.govmdpi.com |

Molecular size, a direct consequence of the degree of polymerization, is a significant determinant of bioactivity. mdpi.commdpi.com As previously mentioned, low-molecular-weight phlorotannins often exhibit greater biological effects. mdpi.com Larger molecules may face challenges with bioavailability and transport across cellular membranes. Furthermore, high molecular weight can lead to a "shielding" effect, where the numerous hydroxyl groups form hydrogen bonds with each other, reducing their availability to interact with external targets and thus diminishing their antioxidant potential. mdpi.com Therefore, an optimal molecular size is often required for maximal bioactivity, balancing the need for sufficient functional groups with the necessity of reaching the biological target.

Antioxidant and Oxidative Stress Modulation

This compound, a phlorotannin isolated from the brown alga Ecklonia cava, has demonstrated significant antioxidant properties and the ability to modulate cellular responses to oxidative stress. researchgate.net Its mechanisms of action are multifaceted, involving direct interaction with reactive oxygen species and regulation of endogenous antioxidant defense systems.

Free Radical Scavenging Mechanisms (e.g., DPPH, ROS)

This compound exhibits potent free radical scavenging activity. This has been demonstrated through its ability to directly scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net The DPPH assay is a standard method used to evaluate the free-radical scavenging capacity of antioxidants. mdpi.com Molecules that can donate a hydrogen atom or an electron to the DPPH radical neutralize its free radical character, a process that can be measured spectrophotometrically. mdpi.commdpi.com

In cellular systems, this compound has been shown to effectively reduce intracellular levels of reactive oxygen species (ROS). researchgate.netnih.gov ROS, such as hydrogen peroxide (H₂O₂), are byproducts of normal cellular metabolism and can cause significant damage to biological molecules like lipids, proteins, and DNA when present in excess. nih.gov By scavenging these reactive species, this compound helps to prevent lipid peroxidation and protects cells from oxidative damage. researchgate.net For instance, it has been shown to protect Chinese hamster lung fibroblast (V79-4) cells from damage induced by hydrogen peroxide. researchgate.net

Regulation of Cellular Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

Beyond direct scavenging, this compound enhances the cellular antioxidant defense network by upregulating the activity of key antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are crucial for detoxifying ROS and maintaining cellular redox homeostasis. researchgate.netcore.ac.uk

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). core.ac.uk

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. core.ac.uk

Glutathione Peroxidase (GPx): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione as a cofactor. core.ac.uk

Studies have shown that treatment with this compound leads to increased activities of SOD, CAT, and GPx. researchgate.net This enzymatic enhancement contributes significantly to its protective effects against oxidative stressors like hydrogen peroxide and ultraviolet B (UVB) radiation. researchgate.netnih.gov The regulation of these antioxidant enzymes is a critical component of the cellular response to oxidative stress. nih.gov

Activation of Nrf2-ARE Signaling Pathway

A pivotal mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov The Nrf2-ARE pathway is a primary regulator of the expression of a wide array of antioxidant and phase II detoxifying enzymes. nih.govnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govwikipathways.org Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govresearchgate.net

Research has demonstrated that this compound promotes the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins. nih.govmdpi.com This complex then binds to the ARE sequences located in the promoter regions of its target genes, initiating their transcription. nih.govoatext.com Studies have confirmed that this compound treatment increases the nuclear levels of Nrf2 and its binding to ARE sequences. nih.govnih.gov This activation is also linked to the phosphorylation of Nrf2 by kinases such as Extracellular signal-regulated kinase (Erk) and Akt. mdpi.com

One of the key target genes of the Nrf2-ARE pathway is heme oxygenase-1 (HO-1). nih.gov HO-1 is a stress-responsive enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.govplos.org this compound has been shown to induce the expression of HO-1 at both the mRNA and protein levels, leading to increased HO-1 activity. nih.gov This induction of HO-1 is a direct consequence of the activation of the Nrf2-ARE pathway and plays a crucial role in augmenting the cell's antioxidant defense capacity, thereby protecting it from oxidative stress. nih.govresearchgate.net The activation of Erk is also involved in the this compound-induced Nrf2 activation and subsequent HO-1 expression. nih.gov

Nrf2 Nuclear Translocation and ARE Binding

DNA Repair System Enhancement

Oxidative stress can lead to significant DNA damage, including base modifications and strand breaks. nih.gov this compound has been found to enhance the cellular capacity to repair such damage. nih.govtandfonline.com

Specifically, it has been shown to improve the non-homologous end-joining (NHEJ) and base-excision repair (BER) pathways. nih.gov Formaldehyde, a compound known to generate ROS and induce DNA damage, was used to demonstrate this effect. nih.gov Treatment with this compound counteracted the formaldehyde-induced decrease in the expression of key NHEJ proteins like Ku70 and the phosphorylated form of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). nih.govtandfonline.com

Furthermore, this compound was found to lower the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, by enhancing the expression of 8-oxoguanine DNA glycosylase 1 (OGG1). nih.gov OGG1 is a critical enzyme in the BER pathway responsible for excising 8-OHdG from DNA. mdpi.comnih.gov The upregulation of OGG1 by this compound is also linked to the activation of the PI3K/Akt signaling pathway. nih.gov By bolstering these DNA repair mechanisms, this compound helps to maintain genomic integrity in the face of oxidative insults. nih.govresearchgate.net

Upregulation of 8-Oxoguanine DNA Glycosylase 1 (OGG1)

Involvement of PI3K/Akt and ERK Signaling Pathways

The protective effects of this compound on DNA repair are mediated through the activation of the PI3K/Akt and ERK signaling pathways. mdpi.com These pathways are crucial for cell survival and are known to regulate the expression of OGG1. mdpi.com

Research indicates that oxidative stress can decrease the phosphorylation of Akt and ERK, thereby inhibiting their activity. mdpi.com However, treatment with this compound has been shown to prevent this decrease, restoring the levels of phosphorylated Akt and ERK. mdpi.com The use of specific inhibitors for PI3K (LY294002) and ERK (U0126) has confirmed the involvement of these pathways. mdpi.com These inhibitors were found to abolish the cytoprotective effects of this compound and suppress the restoration of OGG1 expression, indicating that the induction of OGG1 by this compound is dependent on the PI3K/Akt and ERK pathways. mdpi.com

Table 2: Role of PI3K/Akt and ERK Pathways in this compound-Mediated OGG1 Upregulation

| Pathway | Key Proteins | Effect of Oxidative Stress | Effect of this compound | Effect of Pathway Inhibitors | Reference |

|---|---|---|---|---|---|

| PI3K/Akt | PI3K, Akt | Decreased Akt phosphorylation | Restored Akt phosphorylation | Abolished cytoprotective effects and OGG1 restoration | tandfonline.comnih.govmdpi.com |

| ERK | ERK | Decreased ERK phosphorylation | Restored ERK phosphorylation | Suppressed OGG1 restoration and abolished protective effects | mdpi.com |

Anti-Inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties by targeting key signaling pathways and modulating the expression of inflammatory mediators. mdpi.com

Phlorotannins, including this compound, are recognized as potent inhibitors of major inflammatory signaling pathways. mdpi.comdntb.gov.ua These pathways, when activated, lead to the production of pro-inflammatory molecules.

NF-κB Pathway: This pathway is a central regulator of inflammation. This compound has been shown to suppress the NF-κB signaling cascade. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the production of pro-inflammatory cytokines. nih.gov this compound can inhibit the phosphorylation of key MAPKs such as ERK, JNK, and p38. nih.gov

JAK/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription 3 pathway is another critical route for inflammatory signaling. mdpi.com this compound has been found to attenuate this pathway in human glioma cells. sigmaaldrich.com

NLRP3 Inflammasome: The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that initiates inflammatory responses. mdpi.com Phlorotannins can inhibit the activation of the NLRP3 inflammasome. mdpi.com

A key aspect of the anti-inflammatory action of this compound is its ability to modulate the expression of pro-inflammatory cytokines. mdpi.com By inhibiting signaling pathways like NF-κB and MAPK, this compound effectively reduces the gene and protein expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression of pro-inflammatory cytokine production is a crucial mechanism underlying its anti-inflammatory effects.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT3, NLRP3)

Anti-Proliferative and Apoptosis Induction Mechanisms in Cellular Models

This compound has demonstrated anti-proliferative and apoptosis-inducing activities in various cancer cell models, highlighting its potential as an anticancer agent. researchgate.netcaldic.com

The compound has been shown to inhibit the proliferation of cancer cells. nih.gov For example, in U251 human glioma cells, this compound was found to attenuate cell proliferation. sigmaaldrich.com This anti-proliferative effect is often linked to the induction of apoptosis, or programmed cell death. nih.govmdpi.com

The induction of apoptosis by this compound involves the modulation of key signaling pathways that control cell survival and death. In human glioma cells, the anti-proliferative and apoptotic effects of this compound are mediated through the JAK2/STAT3 and p38 MAPK/ERK signaling pathways. sigmaaldrich.com Furthermore, this compound has been observed to reduce the formation of apoptotic cells induced by stressors like hydrogen peroxide. researchgate.net

Regulation of JAK2/STAT3 Signaling

This compound has been shown to attenuate the proliferation of U251 human glioma cancer cells by regulating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. x-mol.netnih.gov Research indicates that this compound can block this pathway, which is often constitutively active in many cancers and promotes cell proliferation and survival. nih.govmdpi.com The inhibition of the JAK2/STAT3 pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects on these cancer cells. nih.gov This suggests a potential therapeutic role for this compound in targeting cancers with aberrant JAK2/STAT3 signaling.

Modulation of p38 MAPK/ERK Pathways

In addition to its effects on JAK2/STAT3 signaling, this compound also modulates the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways. x-mol.netnih.gov These pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of U251 human glioma cells, this compound's ability to modulate the p38 MAPK/ERK signaling pathways is associated with a reduction in cell proliferation and an increase in apoptosis. nih.gov The compound's influence on these pathways highlights its potential as a multi-targeting agent in cancer therapy. Furthermore, the activation of the ERK signaling pathway by this compound has been linked to the induction of heme oxygenase-1 (HO-1), a protein that plays a role in protecting cells against oxidative stress. smolecule.com

Induction of Caspase-Dependent Apoptosis Pathways

This compound has been found to induce apoptosis through a caspase-dependent pathway. tandfonline.comnih.gov Specifically, it has been shown to protect cells from formaldehyde-induced damage by inhibiting the mitochondria-mediated caspase-dependent apoptosis pathway. tandfonline.comnih.gov This involves the inhibition of the release of mitochondrial cytochrome c, which in turn prevents the activation of caspase-9 and caspase-3. tandfonline.com The cleavage of poly ADP-ribosyl polymerase (PARP), a hallmark of apoptosis, is also inhibited by this compound. tandfonline.com This demonstrates that the compound's cytoprotective effects are, at least in part, due to its ability to interfere with the core machinery of apoptosis.

Neuroprotective Action Mechanisms

This compound exhibits neuroprotective properties through various mechanisms, including the suppression of signaling pathways involved in neurotoxicity and interference with processes related to neurodegenerative diseases.

Suppression of MAPK Activation in Neurotoxicity Models

Extracts rich in phlorotannins, including this compound, have been found to attenuate amyloid beta peptide (Aβ25-35)-induced neurotoxicity by suppressing the activation of mitogen-activated protein kinases (MAPKs). mdpi.com This suggests a neuroprotective role for these compounds in models of neurotoxicity. mdpi.com By inhibiting MAPK activation, this compound may help to mitigate the downstream cellular stress and damage initiated by neurotoxic agents. mdpi.com

Effects on Amyloid Beta-Induced Cellular Impairments

This compound, along with other phlorotannins isolated from Ecklonia cava, has demonstrated neuroprotective effects against amyloid beta (Aβ)-induced cellular impairments. nih.govmdpi.com Studies have shown that these compounds can protect neuronal cells from Aβ-induced toxicity. nih.gov Aβ peptides are a key factor in the pathology of Alzheimer's disease, and their accumulation can lead to oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death. nih.govmdpi.com The ability of this compound to counteract these effects underscores its potential as a therapeutic agent for neurodegenerative diseases. nih.govmdpi.com

Modulation of Cholinesterase Activity (Comparative Analysis)

In the context of cholinesterase inhibition, a mechanism relevant to the management of Alzheimer's disease, this compound's activity has been compared with other phlorotannins. encyclopedia.pub While some phlorotannins show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), research indicates that this compound, which is an open-chain trimer of phloroglucinol, does not significantly inhibit these enzymes at the concentrations tested. encyclopedia.pub This suggests that the structural features of phlorotannins, such as the degree of polymerization and the presence of a closed-ring structure, are critical for their ability to inhibit cholinesterases. encyclopedia.pub

Mechanistic Insights into the Biological Activities of Triphlorethol a

Triphlorethol A, a phlorotannin found in marine brown algae, has been the subject of research exploring its various biological effects. The following sections detail the mechanistic understanding of its anti-diabetic, antimicrobial, and sleep-promoting activities based on current scientific findings.

Future Research Directions and Translational Perspectives

Untapped Biological Activities and Signaling Pathways

While Triphlorethol A has been primarily investigated for its antioxidant properties, its full range of biological activities remains to be explored. nih.govresearchgate.net Future research should focus on identifying novel therapeutic targets and elucidating its mechanisms of action in various disease models.

Initial studies have shown that this compound can protect against oxidative stress-induced cell damage by scavenging intracellular reactive oxygen species (ROS). researchgate.netnih.gov It has also been found to modulate signaling pathways such as the ERK/AP-1 and PI3K/Akt pathways. nih.govtandfonline.com For instance, it has been shown to inhibit matrix metalloproteinase-1 (MMP-1) expression by suppressing the ERK and AP-1 signaling pathways in human keratinocytes. nih.gov Furthermore, this compound has been observed to restore the expression of phosphorylated Akt, suggesting its involvement in the PI3K/Akt signaling pathway for cell protection. tandfonline.com

Recent findings also point towards its potential as a sedative-hypnotic agent. Studies have shown that this compound can decrease sleep latency and increase non-rapid eye movement sleep (NREMS) in mice, suggesting its interaction with the GABA-A-BZD receptor. mdpi.comnih.gov Further investigation into its effects on different subtypes of the GABAA receptor is warranted to understand its sleep-promoting mechanisms fully. mdpi.com

Moreover, its role in other cellular processes, such as anti-inflammatory responses, neuroprotection, and anti-cancer activities, is an area ripe for investigation. researchgate.netmdpi.com For example, phlorotannins, including this compound, have been found to inhibit carcinoma cell proliferation by targeting the MAPK and JAK/STAT pathways. mdpi.com Exploring these untapped biological activities will be crucial for expanding the therapeutic applications of this compound.

Advanced Structural Modification and Synthetic Approaches

The structural complexity of this compound, a trimer of phloroglucinol (B13840) units linked by ether bonds, presents both challenges and opportunities for chemical synthesis and modification. mdpi.comnih.gov While it can be isolated from natural sources like the brown seaweed Ecklonia cava, developing efficient and scalable synthetic routes is essential for ensuring a consistent supply for research and potential commercialization. researchgate.netdoi.org

Future research should focus on developing novel synthetic strategies that allow for the controlled and stereoselective synthesis of this compound and its derivatives. This would enable the production of a library of analogs with modified structures. These structural modifications could be designed to enhance specific biological activities, improve pharmacokinetic properties, or reduce potential toxicity. For example, altering the number and position of hydroxyl groups or the nature of the ether linkages could significantly impact its antioxidant or receptor-binding affinities. mdpi.com The synthesis of various triazolopyrimidine derivatives and their nucleoside analogs serves as an example of how structural modifications can be explored to discover compounds with enhanced biological activities. ptfarm.pl

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. mdpi.comazolifesciences.com Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by this compound in biological systems. mdpi.comazolifesciences.com

These technologies can help identify the specific genes, proteins, and metabolic pathways that are modulated by this compound. mdpi.comnih.gov For example, transcriptomic analysis could reveal changes in gene expression profiles in response to this compound treatment, while proteomics could identify the proteins that are differentially expressed or post-translationally modified. azolifesciences.comnih.gov Metabolomics can provide insights into the metabolic reprogramming induced by the compound. nih.gov

By combining data from these different omics platforms, a more complete picture of the mechanism of action of this compound can be constructed. azolifesciences.com This multi-omics approach can facilitate the identification of novel biomarkers for its activity and help in understanding the complex interplay of signaling networks involved in its therapeutic effects. mdpi.comnih.gov Such a comprehensive understanding is crucial for the rational design of future studies and the development of targeted therapeutic applications. researchgate.net

Development of Advanced Delivery Systems for Targeted Research Applications

The effective delivery of this compound to its target sites within the body is a critical factor for its therapeutic efficacy. openaccessjournals.com Due to its physicochemical properties, such as potential poor solubility and bioavailability, developing advanced delivery systems is a key area for future research. nih.gov

Strategies such as encapsulation in nanoparticles, liposomes, or other nanocarriers could improve its stability, solubility, and bioavailability. nih.gov These delivery systems can also be engineered to achieve targeted delivery to specific tissues or cells, thereby enhancing the therapeutic effect while minimizing potential side effects. openaccessjournals.comnih.gov For instance, surface modification of nanocarriers with specific ligands or antibodies can facilitate their accumulation at the desired site of action. openaccessjournals.comnih.gov

Furthermore, stimulus-responsive delivery systems that release this compound in response to specific physiological cues, such as changes in pH or enzyme levels, could provide a more controlled and targeted release profile. openaccessjournals.com The development of such advanced delivery systems will be instrumental in translating the promising in vitro findings of this compound into effective in vivo applications for both research and potential therapeutic use. nih.govnih.gov

Q & A

Q. How is Triphlorethol A structurally characterized, and what analytical methods are recommended for its identification?

this compound is typically characterized using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) to confirm purity and molecular weight . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for elucidating its phenolic structure and hydroxyl group positions. Researchers should cross-validate results with reference spectra from authenticated databases and report solvent systems (e.g., deuterated DMSO for NMR) to ensure reproducibility .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation often involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography (e.g., silica gel or Sephadex LH-20). Fractionation efficiency can be monitored via thin-layer chromatography (TLC) with ferric chloride staining to detect phenolic groups. Researchers should optimize gradient elution parameters (e.g., chloroform-methanol ratios) and validate yields using gravimetric analysis .

Q. Which in vitro assays are most effective for preliminary screening of this compound’s antioxidant activity?

Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Researchers must standardize positive controls (e.g., ascorbic acid), report IC₅₀ values with 95% confidence intervals, and account for solvent interference (e.g., DMSO) in absorbance measurements .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological effects (e.g., pro-oxidant vs. antioxidant outcomes) be systematically addressed?

Contradictions may arise from dose-dependent responses or assay-specific conditions (e.g., pH, metal ion presence). Researchers should:

- Conduct dose-response curves across physiologically relevant concentrations.

- Replicate experiments under varying redox conditions (e.g., hypoxia vs. normoxia).

- Use orthogonal assays (e.g., lipid peroxidation inhibition alongside ROS quantification) to confirm mechanisms .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental designs are optimal for studying this compound’s interaction with cellular signaling pathways (e.g., Nrf2/ARE)?

Use gene knockout models (e.g., Nrf2⁻/⁻ cells) and luciferase reporter assays to measure pathway activation. Include pharmacological inhibitors (e.g., ML385 for Nrf2) to confirm specificity. Flow cytometry and Western blotting should quantify protein expression (e.g., HO-1, NQO1) with normalization to housekeeping genes. Triplicate biological replicates and blinded analysis are critical to minimize bias .

Q. How can in vivo bioavailability challenges of this compound be mitigated in preclinical studies?

Strategies include:

- Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance solubility.

- Pharmacokinetic profiling via LC-MS/MS to track plasma half-life and tissue distribution.

- Co-administration with bioavailability enhancers (e.g., piperine) while monitoring hepatic CYP450 interactions.

- Use of deuterated analogs for stable isotope tracing in metabolic studies .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

Non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism are standard. Report Hill slopes and compare EC₅₀ values using ANOVA with post-hoc corrections (e.g., Tukey’s test). For heterogeneous variance, apply data transformation (e.g., log normalization) or non-parametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers validate the specificity of this compound’s molecular targets in proteomic studies?

Combine affinity purification mass spectrometry (AP-MS) with competitive binding assays (e.g., excess ligand controls). Use CRISPR/Cas9-generated knockout cell lines to confirm target dependency. Cross-reference hits with databases like STRING to identify indirect interactors and minimize false positives .

Further Research Directions

Q. What gaps exist in understanding this compound’s epigenetic modulation effects, and how can they be addressed?

Current studies lack genome-wide methylation (e.g., Illumina EPIC arrays) and histone modification profiles (e.g., ChIP-seq for H3K27ac). Single-cell RNA sequencing could reveal cell-type-specific responses, while organoid models may better recapitulate tissue complexity .

Q. How can multi-omics integration improve mechanistic insights into this compound’s activity?

Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (TMT labeling) with pathway enrichment tools (e.g., MetaboAnalyst, DAVID). Use machine learning (e.g., random forests) to identify predictive biomarkers of efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.